Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
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Description
Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) , suggesting that this compound may also target reverse transcriptase enzymes.
Mode of Action
It’s known that the compound is used as a building block in organic synthesis , which suggests that it may interact with its targets through covalent bonding, leading to the formation of new compounds.
Biochemical Pathways
Given its potential use in the synthesis of hiv-1 nnrtis , it may be involved in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus.
Pharmacokinetics
The compound is soluble in some organic solvents such as methanol and ether , which suggests it may have good bioavailability.
Result of Action
If it acts as a building block in the synthesis of hiv-1 nnrtis , its action could result in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus at the molecular level.
Action Environment
It’s known that the compound is stable at room temperature and should be stored at 0-8°c , suggesting that temperature could influence its stability and efficacy.
Biological Activity
Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS Number: 2044704-95-0) is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antibacterial properties, potential neuroprotective effects, and its role as a precursor in drug synthesis.
- Molecular Formula : C15H28N2O4
- Molecular Weight : 300.39 g/mol
- Purity : ≥97%
- Storage Conditions : Room temperature; keep in a dark place, sealed .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related compounds in the piperidine class, which may extend to this compound. For instance, derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound 44 | MRSA | 0.78 |
VREfm | 3.125 | |
This compound | Potentially similar activity | TBD |
Neuroprotective Effects
The neuroprotective potential of related piperidine derivatives has been explored in various models. For example, compounds have been tested for their ability to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress. In vitro studies demonstrated that some derivatives could enhance cell viability in the presence of neurotoxic agents like Aβ1-42 by reducing pro-inflammatory cytokines .
In particular, M4, a similar compound, showed significant inhibition of β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease treatment. These findings suggest that this compound may possess similar protective effects on neuronal cells.
Study | Effect Observed | Mechanism |
---|---|---|
M4 Study | Increased cell viability in astrocytes | Reduction of TNF-α and free radicals |
M4 Study | Inhibition of Aβ aggregation | Competitive inhibition of β-secretase |
Synthesis and Applications
This compound serves as an important building block in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for modifications that yield derivatives with enhanced biological activities.
Case Studies
-
Antibacterial Efficacy Against MRSA
- A study demonstrated that a derivative with a similar structure exhibited strong bactericidal properties against MRSA strains, highlighting its potential as a lead compound for antibiotic development.
-
Neuroprotective Mechanisms
- Research involving M4 indicated its ability to mitigate oxidative stress in neuronal cells, suggesting that modifications to the tert-butyl piperidine structure could enhance neuroprotective properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHBFSESHCUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.